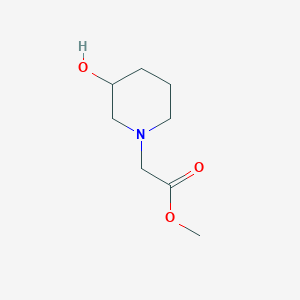

Methyl 2-(3-hydroxypiperidin-1-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-hydroxypiperidin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-12-8(11)6-9-4-2-3-7(10)5-9/h7,10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKHKAYRXSPPSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profiles of Methyl 2 3 Hydroxypiperidin 1 Yl Acetate

Reactions Involving the Hydroxyl Group (e.g., Etherification, Oxidation, Esterification)

The secondary hydroxyl group at the C3 position of the piperidine (B6355638) ring is a key site for functionalization. Its reactivity is typical of a secondary alcohol, allowing for transformations such as esterification, oxidation, and etherification.

Esterification: The hydroxyl group can be readily converted to an ester through reaction with acylating agents. For instance, the esterification of the closely related N-benzyl-3-hydroxypiperidine is a crucial step in the synthesis of the calcium channel antagonist Benidipine patsnap.com. Similarly, Methyl 2-(3-hydroxypiperidin-1-yl)acetate can be expected to react with acyl chlorides or carboxylic anhydrides in the presence of a base to yield the corresponding 3-acyloxy derivatives. This reaction provides a means to introduce a wide variety of functional groups onto the piperidine core.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, N-(2-methoxy-2-oxoethyl)piperidin-3-one. This transformation can be achieved using a range of standard oxidizing agents, such as those employed in Swern or Dess-Martin periodinane oxidations. The reverse reaction, the asymmetric reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine, is a well-established industrial process, often utilizing ketoreductase enzymes to achieve high enantioselectivity mdpi.comchemicalbook.com. This highlights the accessibility of the corresponding ketone and the stereochemical importance of the hydroxyl group. In some cases, oxidation of 3-hydroxypiperidine (B146073) with reagents like iodosylbenzene can lead to ring opening, yielding 2-pyrrolidinone (B116388) sigmaaldrich.com.

Etherification: The formation of an ether from the hydroxyl group is another important transformation. This can be accomplished via a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This reaction pathway allows for the introduction of various alkyl or aryl groups at the 3-position, further diversifying the molecular structure.

Transformations at the Piperidine Nitrogen (e.g., N-Alkylation, N-Acylation, Quaternization)

The tertiary nitrogen atom within the piperidine ring is a nucleophilic and basic center, making it susceptible to reactions with various electrophiles.

N-Alkylation: While the nitrogen in the parent compound is already alkylated with a methyl acetate (B1210297) group, further alkylation is not possible without forming a quaternary salt. However, the synthesis of the parent compound itself involves the N-alkylation of 3-hydroxypiperidine. Generally, the N-alkylation of piperidines proceeds by reacting the secondary amine with an alkyl halide researchgate.netchemicalforums.com. The reaction is often carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrogen halide formed as a byproduct google.com. Without a base, the reaction can still proceed, but it slows as the piperidinium (B107235) salt accumulates researchgate.net.

N-Acylation: N-acylation of a precursor like 3-hydroxypiperidine is a common method for introducing functional groups or protecting the nitrogen. This reaction is typically performed using an acyl chloride or anhydride (B1165640) in the presence of a base google.com. For the target molecule, this compound, the tertiary nitrogen is generally unreactive towards further acylation under standard conditions.

Quaternization: The tertiary nitrogen can react with alkyl halides to form a quaternary ammonium (B1175870) salt. This reaction converts the neutral amine into a permanently charged species. The quaternization of N-alkylpiperidines has been studied, and the reaction can exhibit diastereoselectivity depending on the substrate and reaction conditions researchgate.net. The reaction typically involves treating the piperidine derivative with an excess of an alkyl halide, such as methyl iodide, in a suitable solvent.

| Reaction | Reagent | Product Type | Reference(s) |

| N-Alkylation | Alkyl Halide (e.g., R-Br), K₂CO₃ | N-Alkyl Piperidine | researchgate.netchemicalforums.comgoogle.com |

| Quaternization | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | researchgate.netmdpi.com |

Modifications of the Methyl Acetate Moiety (e.g., Hydrolysis, Transesterification, Amidation)

The methyl acetate group attached to the piperidine nitrogen provides another site for chemical modification, primarily through reactions characteristic of esters.

Hydrolysis: The methyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3-hydroxypiperidin-1-yl)acetic acid. Basic hydrolysis, or saponification, is typically achieved by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521). Acid-catalyzed hydrolysis is also effective. Enzymatic hydrolysis of similar N-protected piperidine acetates has also been demonstrated using hydrolase enzymes like those found in liver acetone (B3395972) powders redalyc.org.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, heating the compound in ethanol (B145695) with a catalytic amount of sulfuric acid would lead to the formation of Ethyl 2-(3-hydroxypiperidin-1-yl)acetate. This reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion.

Amidation: The methyl ester can be converted directly into an amide by reaction with a primary or secondary amine. This reaction, known as aminolysis, often requires high temperatures or the use of catalysts to proceed efficiently. The resulting carboxamides are important functional groups in many pharmaceutical compounds nih.gov.

Ring-Opening and Rearrangement Reactions of the Piperidine Core

The piperidine ring is a saturated heterocycle and is generally stable under most reaction conditions. Ring-opening or rearrangement reactions are uncommon and typically require specific structural features or harsh reaction conditions.

Ring Stability and Opening: The C-N and C-C bonds of the piperidine ring are strong, making the ring resistant to cleavage. Ring-opening is not a typical reaction pathway for simple piperidines. However, specialized substrates or reaction conditions can induce such transformations. For example, fragmentation of a protonated fentanyl derivative under mass spectrometry conditions can lead to the opening of the piperidine ring, assisted by the participation of a nearby amide group researchgate.net. Another example involves the Lewis acid-mediated ring opening of specialized oxa-bridged piperidinone systems acs.org.

Ring Expansion and Rearrangement: While ring opening is rare, rearrangements of the piperidine skeleton have been reported. A notable example is the ring expansion of certain piperidine derivatives to form seven-membered azepane rings. This transformation can proceed with high stereoselectivity and regioselectivity, offering a synthetic route to larger heterocyclic systems from readily available piperidine precursors rsc.org.

Chemo-, Regio-, and Stereoselectivity in Complex Reaction Systems

The presence of multiple functional groups and a stereocenter makes this compound an interesting substrate for studying selectivity in chemical reactions.

Chemoselectivity: With three distinct functional groups (hydroxyl, tertiary amine, ester), chemoselectivity is a primary consideration. For instance, when reacting with an electrophile like an acyl chloride, competition between O-acylation (at the hydroxyl group) and N-acylation can occur in precursor molecules. The nitrogen atom is generally more nucleophilic than the oxygen atom, but the hydroxyl group can be deprotonated to form a more potent alkoxide nucleophile. The outcome often depends on the reaction conditions, such as the choice of base and solvent. In some synthetic routes, it is necessary to protect the hydroxyl group before carrying out reactions at the nitrogen, underscoring the potential for competing reactions google.com. The ester group is generally the least reactive of the three towards electrophiles but is the primary site of attack for nucleophiles under hydrolysis or amidation conditions.

Regioselectivity: While most reactions occur at the existing functional groups, reactions on the piperidine ring itself are also possible. The direct C-H functionalization of piperidine rings can be controlled to achieve substitution at the C2, C3, or C4 positions. The regioselectivity of these reactions is highly dependent on the choice of catalyst and the nature of the protecting group on the nitrogen atom nih.gov. For example, rhodium-catalyzed C-H insertion reactions have been shown to selectively target different positions on the piperidine ring nih.gov. Ring expansion reactions can also exhibit high regioselectivity rsc.org.

Stereoselectivity: The C3 position is a chiral center. Therefore, the molecule can exist as (R)- or (S)-enantiomers. Reactions involving this stereocenter or the formation of a new one can proceed with stereoselectivity.

Substrate-Controlled Selectivity: The existing stereocenter at C3 can direct the approach of reagents to other parts of the molecule, leading to diastereoselective outcomes.

Reagent-Controlled Selectivity: The synthesis of enantiomerically pure (S)-N-Boc-3-hydroxypiperidine is often achieved through the asymmetric reduction of the corresponding ketone, where a chiral catalyst (often an enzyme) controls the stereochemical outcome mdpi.comchemicalbook.com. Similarly, diastereoselective N-quaternization of N-alkylpiperidines has been observed, where the incoming alkyl group adds preferentially to one face of the molecule researchgate.net.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular framework of Methyl 2-(3-hydroxypiperidin-1-yl)acetate in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The signals for the piperidine (B6355638) ring protons are typically found in the aliphatic region, with their chemical shifts influenced by the ring conformation and the presence of the hydroxyl and acetate (B1210297) substituents. The proton on the carbon bearing the hydroxyl group (H-3) is expected to appear as a multiplet at a downfield position compared to other ring methylene (B1212753) protons due to the deshielding effect of the oxygen atom. The singlet for the methyl ester protons (-OCH₃) would appear around 3.7 ppm, while the methylene protons of the acetate group (-CH₂-) would also be a singlet, slightly further upfield.

The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the ester group is the most deshielded, appearing around 172 ppm. The carbon attached to the hydroxyl group (C-3) would resonate around 65-70 ppm. The other piperidine ring carbons and the acetate methylene and methyl carbons would appear at higher field strengths.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -C=O | - | ~172.0 |

| C-3 | ~3.8 (m) | ~66.0 |

| -CH₂- (acetate) | ~3.3 (s) | ~59.0 |

| C-2, C-6 | ~2.2-3.0 (m) | ~58.0, ~54.0 |

| -OCH₃ | ~3.7 (s) | ~51.5 |

| C-5 | ~1.6-1.9 (m) | ~31.0 |

| C-4 | ~1.4-1.6 (m) | ~21.0 |

2D NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete bonding network.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, typically through two or three bonds. It would be used to trace the connectivity of the protons within the piperidine ring, for instance, showing a correlation between the proton at C-3 and its neighbors on C-2 and C-4.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of a carbon signal based on the chemical shift of the proton attached to it. For example, the proton signal around 3.8 ppm would show a cross-peak with the carbon signal around 66 ppm, confirming their direct bond at the C-3 position.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons (like the carbonyl) and piecing together different fragments of the molecule. A key correlation would be observed between the methyl protons (-OCH₃) and the carbonyl carbon, and between the acetate methylene protons (-CH₂-) and the piperidine ring carbons C-2 and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and preferred conformation of the piperidine ring, such as the relative orientation (axial or equatorial) of the hydroxyl group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition and, consequently, the exact molecular formula of the compound. For this compound, the molecular formula is C₈H₁₅NO₃. HRMS would be used to confirm the calculated exact mass of the protonated molecule [M+H]⁺, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₅NO₃ |

| Exact Mass (Monoisotopic) | 173.1052 g/mol |

| Expected [M+H]⁺ Ion | 174.1128 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands confirming the key functional groups. A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A very strong and sharp peak around 1735-1750 cm⁻¹ would be indicative of the C=O stretch of the ester carbonyl group. C-O stretching vibrations for the ester and alcohol would appear in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: While IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. The C-H stretching and bending modes in the piperidine ring would be visible. While the O-H and C=O stretches are also Raman active, they are often weaker than in the IR spectrum.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |

| C-H stretch (aliphatic) | 2850-3000 | Medium-Strong |

| C=O stretch (ester) | 1735-1750 | Strong, Sharp |

| C-O stretch (ester, alcohol) | 1000-1300 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Should a suitable single crystal of this compound be obtained, single-crystal X-ray crystallography could provide an unambiguous determination of its solid-state structure. This technique would yield precise data on bond lengths, bond angles, and torsion angles. Crucially, it would reveal the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) in the crystal lattice and the exact spatial orientation of the hydroxyl and acetate substituents, including their axial or equatorial positioning. Furthermore, X-ray crystallography can elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing arrangement.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

This compound is a chiral molecule due to the stereocenter at the C-3 position of the piperidine ring. It exists as a pair of enantiomers, (R)- and (S)-. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and assigning the absolute configuration.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

By comparing the experimentally measured ECD or ORD spectrum with spectra predicted by quantum chemical calculations for both the (R)- and (S)-configurations, the absolute configuration of the enantiomer can be determined. These techniques are indispensable for the complete stereochemical elucidation of the molecule.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Calculations for Electronic Structure and Molecular Conformation

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. However, no specific studies applying these methods to Methyl 2-(3-hydroxypiperidin-1-yl)acetate were found.

Molecular Dynamics Simulations for Conformational Landscapes in Solution

Molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules in different environments, such as in aqueous solution. These simulations can reveal the accessible conformations, the flexibility of the molecular structure, and interactions with solvent molecules. No specific MD simulation studies focused on the conformational landscapes of this compound in solution have been published.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are frequently used to predict spectroscopic data, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions are invaluable for interpreting experimental data. The literature lacks any theoretical predictions of the spectroscopic parameters for this compound, nor any studies that validate such predictions against experimental spectra.

Theoretical Prediction of Reactivity and Reaction Pathways

The reactivity of a molecule can be predicted by analyzing calculated properties like molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and Fukui functions. These descriptors indicate likely sites for nucleophilic or electrophilic attack and can be used to model potential reaction pathways. No theoretical studies predicting the reactivity or reaction pathways of this compound could be located.

Structure-Activity Relationship (SAR) Modeling based on Electronic and Steric Parameters

Structure-Activity Relationship (SAR) models correlate a molecule's structural features with its biological activity. In computational SAR, electronic and steric parameters (e.g., partial charges, dipole moments, molecular volume) are calculated and used as descriptors to build predictive models. While SAR studies exist for broader classes of piperidine (B6355638) derivatives, no specific SAR modeling based on the computed electronic and steric parameters of this compound has been reported.

Ligand-Protein Docking and Molecular Interaction Studies (computational models only)

Computational modeling, particularly molecular docking, serves as a powerful tool to predict and analyze the binding of small molecules like this compound to protein targets. While specific docking studies for this exact compound are not extensively documented in publicly available literature, the broader class of piperidine derivatives has been the subject of numerous in silico investigations. These studies provide a valuable framework for understanding the potential molecular interactions that could govern the binding of this compound to various biological macromolecules.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is instrumental in drug discovery for identifying potential binding geometries and estimating the strength of the interaction, often expressed as a binding energy score.

General Interaction Patterns of Piperidine Derivatives

Studies on various N-substituted piperidine compounds reveal common interaction motifs. For instance, in the context of acetylcholinesterase inhibition, the piperidine ring is often involved in hydrophobic interactions with aromatic residues such as tryptophan and tyrosine within the enzyme's active site. nih.gov A π-cation interaction between the protonated nitrogen of the piperidine ring and the electron-rich aromatic side chains of amino acids like phenylalanine is also a frequently observed stabilizing force. nih.gov

In other protein targets, such as the main protease (Mpro) of SARS-CoV-2, piperidine derivatives have been shown to fit within the binding pocket, with their stability often dictated by a network of hydrophobic and hydrogen bonding interactions. nih.gov Similarly, investigations into piperidine derivatives as sigma receptor (S1R) ligands have highlighted the importance of salt bridge interactions between the piperidine nitrogen and acidic residues like glutamate (B1630785) and aspartate. nih.gov

Illustrative Docking Studies of Structurally Related Compounds

To illustrate the methodologies and findings applicable to piperidine-containing molecules, the following tables summarize results from computational docking studies on related compounds. These examples showcase the types of data generated and the nature of the molecular interactions observed.

Table 1: Molecular Docking of a Piperidine Derivative with Acetylcholinesterase

This table details the interactions of a novel hydroxypyridin-4-one derivative incorporating a benzylpiperidine moiety with the active site of acetylcholinesterase.

| Interacting Residue | Interaction Type |

| Trp285 | Hydrophobic |

| Tyr340 | Hydrophobic |

| Phe294 | π-cation |

| Trp85 | π-cation |

| Tyr336 | Hydrophobic |

| Tyr123 | Hydrophobic |

| Phe337 | Hydrophobic |

Data synthesized from a study on novel acetylcholinesterase inhibitors. nih.gov

Table 2: Molecular Docking Parameters for Piperidine Derivatives against SARS-CoV-2 Mpro

This table presents the binding energies and stability metrics for a series of designed piperidine derivatives targeting the main protease of SARS-CoV-2.

| Compound | Binding Energy (kcal/mol) | RMSD (Å) |

| P1-Mpro Complex | -7.8 | ~1.2 |

| P2-Mpro Complex | -8.1 | ~1.3 |

| P5-Mpro Complex | -7.9 | ~1.4 |

| P6-Mpro Complex | -8.0 | ~1.1 |

RMSD (Root-Mean-Square Deviation) values indicate the stability of the ligand-protein complex during molecular dynamics simulations, with lower values suggesting greater stability. nih.gov Data is representative of findings from a hybrid molecular docking and simulation study. nih.gov

Table 3: Key Interactions of a Piperidine Ligand with the Sigma 1 Receptor (S1R)

This table outlines the critical amino acid residues and the types of interactions involved in the binding of a potent piperidine-based ligand to the S1R.

| Interacting Residue | Interaction Type |

| Glu172 | Salt Bridge, Hydrogen Bond |

| Asp126 | Salt Bridge |

| Phe107 | π-cation |

These interactions were identified through docking the compound 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone into a model of the S1R. nih.gov

Interactions with Biological Macromolecules and Mechanistic Insights Research Focus

In Vitro Target Identification and Binding Studies

While in vitro studies focusing exclusively on Methyl 2-(3-hydroxypiperidin-1-yl)acetate are scarce, the utility of its core 3-hydroxypiperidine (B146073) scaffold has been identified in binding studies against specific biological targets. A notable example is its interaction with P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer. Computational and medicinal chemistry studies have identified the 3-hydroxy-piperidine scaffold as a preferred fragment for a specific allosteric hotspot on P-gp, suggesting a role in inhibitor design acs.org.

In contrast, the incorporation of this specific moiety into inhibitors for other major drug targets like Src homology-2 domain-containing phosphatase 2 (SHP2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is not prominently featured in the scientific literature. Extensive research on inhibitors for these proteins reveals that they typically utilize different chemical scaffolds to achieve high-affinity binding nih.govbeilstein-journals.orgnih.govunifi.it.

Exploration of Mechanistic Modes of Action at a Molecular Level

The mechanistic action of molecules containing the 3-hydroxypiperidine scaffold can be inferred from its molecular features. The hydroxyl group (-OH) can act as both a hydrogen bond donor and acceptor, while the piperidine (B6355638) nitrogen can be protonated at physiological pH, allowing for ionic interactions.

In the context of P-glycoprotein, these features are critical for binding. The 3-hydroxypiperidine moiety, identified as a preferred positively charged fragment, is thought to interact with the ICH2/Q-loop/WA hotspot of P-gp acs.org. This binding at an allosteric site can induce conformational changes in the transporter, thereby inhibiting its efflux pump function. By preventing P-gp from expelling chemotherapeutic agents from a cancer cell, such inhibitors can restore the efficacy of anticancer drugs acs.orgmdpi.com.

Structure-Based Approaches to Modulate Protein Function

Structure-based design is a cornerstone of modern drug discovery, leveraging the three-dimensional structure of a protein target to design potent and selective inhibitors.

SHP2: SHP2 is a protein tyrosine phosphatase that has become a major target in oncology mdpi.comnih.gov. Potent allosteric inhibitors of SHP2 have been developed that bind to a "tunnel" at the interface of its C-SH2 and PTP domains, stabilizing it in a closed, auto-inhibited conformation nih.gov. However, analysis of the co-crystal structures of these advanced inhibitors does not show the presence of the 3-hydroxypiperidine scaffold, indicating that other molecular architectures have been more successful in targeting this specific allosteric site nih.govsemanticscholar.org.

VEGFR-2: As a key mediator of angiogenesis, VEGFR-2 is a validated target for anti-cancer therapies nih.govbeilstein-journals.org. Most small-molecule inhibitors target the ATP-binding site within the kinase domain beilstein-journals.org. These inhibitors typically feature a heterocyclic core that forms hydrogen bonds with the "hinge region" of the kinase and a tail that extends into a nearby hydrophobic pocket. A review of prominent VEGFR-2 inhibitors, including clinically approved drugs and novel synthetic compounds, indicates that the this compound scaffold is not a commonly employed motif for achieving potent inhibition.

P-gp: As mentioned, the 3-hydroxypiperidine scaffold has been identified as a promising fragment for the allosteric inhibition of P-gp acs.org. Fragment-based screening and computational analyses pinpointed this and other moieties as having a preference for a specific hotspot, providing a clear path for structure-based design of novel P-gp modulators to combat multidrug resistance acs.org.

| Preferred Fragments for P-gp Allosteric Hotspot (ICH2/Q-loop/WA) acs.org |

| Positively Charged Fragments |

| 3-hydroxy-piperidine |

| Piperazine |

| Morpholine (B109124) |

| Other Moieties |

| Benzylamine |

| Benzyl alcohol |

| 1,4-dihydropyridine |

| Trifluoromethylphenyl |

| Fused-ring systems (e.g., 3-amidoquinolines, indoles) |

Pharmacophore Elucidation and Ligand Design Principles

A pharmacophore is a three-dimensional arrangement of chemical features essential for biological activity. The structure of this compound presents several key pharmacophoric features:

A hydrogen bond donor/acceptor (the hydroxyl group).

A positively ionizable feature (the piperidine nitrogen).

A hydrophobic region (the aliphatic ring).

A linker group (the N-acetate moiety) that allows for covalent attachment to other chemical scaffolds.

These features make the 3-hydroxypiperidine ring a valuable element in ligand design. For P-gp, the combination of a positive charge and hydrogen-bonding capability fits the pharmacophore model of its allosteric hotspot acs.org. When designing new inhibitors, the methyl acetate (B1210297) portion of the title compound serves as a convenient handle to attach other pharmacophoric elements, such as aromatic rings or other functional groups, to optimize binding affinity and selectivity for the target protein.

Study of Interactions with Biosynthetic Pathways

The structural similarity of hydroxylated piperidines to monosaccharides allows them to act as carbohydrate mimics. These "iminosugars" can interact with carbohydrate-processing enzymes involved in various biosynthetic pathways. By replacing the endocyclic oxygen of a sugar with a nitrogen atom, these mimics can competitively inhibit enzymes like glycosidases and glycosyltransferases mdpi.com.

Polyhydroxylated piperidines are known inhibitors of these enzymes and are used to treat diseases such as diabetes and lysosomal storage disorders. The hydroxyl groups on the piperidine ring mimic the stereochemistry of the natural carbohydrate substrate, allowing the molecule to bind to the enzyme's active site. While this compound itself is only monohydroxylated, it serves as a foundational scaffold. Further chemical synthesis could introduce additional hydroxyl groups, transforming it into a polyhydroxylated piperidine designed to mimic a specific sugar and inhibit a target enzyme in a biosynthetic pathway acs.orgnih.govbeilstein-journals.orgmdpi.com.

Applications As a Synthetic Intermediate and Chemical Probe in Research

Utilization in the Synthesis of Complex Molecules and Natural Products

The piperidine (B6355638) ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceutically active compounds. Consequently, functionalized piperidines like Methyl 2-(3-hydroxypiperidin-1-yl)acetate are highly sought-after intermediates in organic synthesis. While specific examples detailing the use of this exact compound in a completed natural product synthesis are not prevalent in the literature, its structural features are analogous to intermediates used in the synthesis of complex targets.

For instance, the synthesis of the anti-diabetic drug Linagliptin involves the coupling of a chiral (R)-3-aminopiperidine derivative with a complex xanthine (B1682287) backbone. google.comnih.govdovepress.com The synthesis of such complex molecules relies on the availability of piperidine building blocks with specific stereochemistry and functional handles for further elaboration. The hydroxyl group in this compound can be used as a nucleophile, an attachment point for other fragments, or can be converted into other functional groups, while the N-acetate group can be modified or cleaved as needed.

Furthermore, the synthesis of optically active 2,5-disubstituted piperidines, which are structural isomers of the subject compound, has been reported as a strategy to access natural products like pseudoconhydrine (B1209237) and the antitumor agent DKP 593A. mdpi.com In one approach, (S)-5-hydroxy-2-oxopiperidine, derived from L-glutamic acid, was converted into methyl 2-[5-(silyloxy)piperidin-2-yl]acetate, demonstrating a pathway from a chiral pool starting material to a functionalized piperidine acetate (B1210297) scaffold. mdpi.com This highlights the general strategy of using such chiral piperidine derivatives as key intermediates for bioactive molecules. The structure of this compound makes it a prime candidate for similar synthetic campaigns toward novel alkaloids and other complex molecular architectures.

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the C-3 position of the piperidine ring makes this compound a valuable chiral building block for asymmetric synthesis. Access to enantiomerically pure forms of this compound allows for the synthesis of stereochemically defined target molecules, which is crucial in medicinal chemistry where different enantiomers of a drug can have vastly different biological activities.

The synthesis of enantiopure piperidines is a significant area of research. nih.gov Methods often involve the use of chiral auxiliaries, asymmetric catalysis, or biocatalytic approaches to achieve high levels of stereocontrol. For example, the synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives has been accomplished by N-alkylation of the racemic piperidine with a chiral reagent, followed by separation of the diastereomers and removal of the chiral auxiliary. researchgate.net This underscores the utility of the 3-substituted piperidine scaffold in preparing optically active compounds.

Chemo-enzymatic and multi-enzymatic methods have also emerged as powerful tools for preparing chiral piperidines. One such strategy employs a highly enantioselective transamination of an achiral precursor to form an optically pure enamine or imine, which is then reduced diastereoselectively to yield trisubstituted piperidines with excellent stereoisomeric purity. wikipedia.org Such advanced synthetic methods can provide access to enantiomers of this compound, which can then be incorporated into larger molecules, transferring their stereochemical information to the final product. The hydroxyl and acetate functionalities provide versatile handles for subsequent transformations without disturbing the established stereocenter.

Table 1: Examples of Synthetic Strategies for Chiral Piperidine Derivatives

| Synthetic Approach | Description | Key Feature | Representative Compound(s) |

| Chiral Auxiliary | A racemic piperidine is reacted with a chiral auxiliary to form diastereomers, which are separated and then the auxiliary is removed. | Formation of separable diastereomers. | (R)- and (S)-3-(piperidin-3-yl)-1H-indole researchgate.net |

| Chiral Pool Synthesis | A readily available chiral molecule (e.g., an amino acid) is used as the starting material. | Stereochemistry is derived from a natural source. | Methyl 2-[5-(silyloxy)piperidin-2-yl]acetate from L-glutamic acid mdpi.com |

| Biocatalysis | Enzymes (e.g., transaminases, imine reductases) are used to perform stereoselective transformations. | High enantioselectivity and mild reaction conditions. | Trisubstituted piperidines from diketoesters wikipedia.org |

| Asymmetric Catalysis | A chiral catalyst is used to induce enantioselectivity in a reaction forming the piperidine ring or its substituent. | Catalytic amount of chiral source needed. | Homoproline derivatives via asymmetric hydrogenation nih.gov |

Development as a Ligand in Catalysis

The structure of this compound contains multiple potential coordination sites—the piperidine nitrogen, the hydroxyl oxygen, and the carbonyl oxygen of the ester—making it an interesting candidate for development as a ligand in coordination chemistry and catalysis. By binding to a metal center, such ligands can influence the metal's reactivity and selectivity in catalytic transformations.

While this specific molecule is not widely cited as a ligand, related structures are used extensively. For example, cobalt complexes bearing ligands with a methyl acetate moiety attached to a nitrogen-containing heterocyclic ring, specifically (8-(arylimino)-5,6,7-trihydroquinolin-2-yl)methyl acetate, have been successfully used as catalysts for isoprene (B109036) polymerization. nih.gov These complexes demonstrate how the methyl acetate group can be incorporated into a ligand framework to modulate catalytic activity.

Similarly, piperidine-containing diketones have been synthesized and used as building blocks for highly emissive metal complexes with applications in organic light-emitting diodes (OLEDs). mdpi.com This illustrates the utility of the piperidine scaffold in creating ligands for functional materials. The hydroxyl group on this compound offers an additional coordination site, potentially allowing it to act as a tridentate N,O,O-ligand. Such multi-dentate ligands often form highly stable complexes with metal ions, which can be advantageous in catalysis. The chirality of the ligand is also of significant interest, as chiral ligands are essential for asymmetric catalysis, a cornerstone of modern organic synthesis.

Use as a Chemical Probe for Investigating Biological Pathways

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. nih.gov Highly functionalized piperidines are of great interest in this area due to their prevalence in bioactive molecules and their ability to be modified to interact with biological targets. researchgate.netacs.org While this compound is not documented as a chemical probe itself, its scaffold is an excellent starting point for the design of such tools.

For a molecule to be an effective chemical probe, it must typically exhibit high potency and selectivity for its target. The development of a probe often starts with a compound that shows some biological activity. For example, various piperidine derivatives have been found to interact with DNA, act as radical scavengers, or bind to specific receptors like the sigma (σ) receptor. nih.govrsc.org Researchers can use a core structure like 3-hydroxypiperidine (B146073) and systematically modify its substituents to optimize these interactions.

The N-acetate group of this compound can be readily converted to an amide, linking it to other molecular fragments, including fluorophores, biotin (B1667282) tags for pull-down assays, or photoreactive groups for covalent labeling of the target protein. The hydroxyl group can also be derivatized to modulate solubility, cell permeability, or binding affinity. For instance, piperine (B192125) derivatives have been synthesized and used as fluorescent probes to screen for and study Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists. dovepress.com This demonstrates a common strategy where a natural product scaffold containing a piperidine ring is adapted to create a tool for biological investigation.

Precursor to Advanced Materials (e.g., polymers, functional surfaces)

The functional groups present in this compound provide reactive handles for its incorporation into larger macromolecular structures, such as polymers and functional surface coatings. The development of advanced materials with tailored properties is a major focus of modern chemistry, and building blocks derived from heterocyclic compounds are increasingly utilized.

The hydroxyl group and the ester functionality are particularly suited for polymerization reactions.

Polyesters and Polyamides: The hydroxyl group can react with carboxylic acids or their derivatives to form polyester (B1180765) chains. Alternatively, if the ester is hydrolyzed to a carboxylic acid and the hydroxyl group is converted to an amine, the molecule could be a monomer for polyamides.

Polyurethanes: The hydroxyl group can react with isocyanates to form polyurethanes, a versatile class of polymers with a wide range of applications.

An example of piperidine-based materials includes the preparation of piperidine-functionalized sodium alginate/poly(vinyl alcohol) films. These materials have shown promising antimicrobial potency, suggesting their potential use in biomedical applications as coatings or wound dressings. researchgate.net

Furthermore, the molecule could be used to modify surfaces. The hydroxyl group can be used to graft the molecule onto the surface of materials like silica (B1680970) or metal oxides through the formation of ether or siloxane bonds. Such surface modification can be used to alter the properties of the material, for example, to introduce chirality, change its hydrophilicity, or create specific binding sites for other molecules. While direct applications of this compound in this area are not yet established, its chemical functionality makes it a promising candidate for the future development of novel polymers and functional materials.

Synthesis and Characterization of Analogues and Derivatives of Methyl 2 3 Hydroxypiperidin 1 Yl Acetate

Systematic Chemical Modifications at the Hydroxyl Group

The secondary hydroxyl group on the C3-position of the piperidine (B6355638) ring is a prime site for chemical modification through various reactions such as esterification and etherification. These modifications can significantly alter the compound's polarity, hydrogen bonding capability, and steric profile.

Esterification: The hydroxyl group can be acylated to form esters. This is typically achieved by reacting the parent compound with acyl chlorides or anhydrides in the presence of a base. This transformation converts the hydrogen bond-donating hydroxyl group into a hydrogen bond-accepting ester group, which can influence molecular interactions and membrane permeability.

Etherification: Conversion of the hydroxyl group to an ether can be accomplished through reactions like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Introducing different alkyl or aryl groups allows for a systematic variation in lipophilicity and size. For example, methylation or ethylation of the hydroxyl group would replace it with a methoxy (B1213986) or ethoxy group, respectively, thereby removing the hydrogen bond-donating capability and increasing lipophilicity.

Variations of the Methyl Ester Side Chain and its Substitutions

The N-substituted methyl acetate (B1210297) side chain is another key site for structural variation. Modifications here can influence the electronic properties and chemical stability of the molecule.

Amidation: The methyl ester can be converted into a wide range of amide derivatives through aminolysis. nih.gov This reaction involves treating the ester with a primary or secondary amine, often catalyzed by a base like sodium methoxide. nih.gov This replacement of the ester linkage with a more hydrolytically stable amide bond also introduces new possibilities for hydrogen bonding and further substitution on the amide nitrogen. sphinxsai.comresearchgate.net The synthesis of amides from esters is a common strategy in medicinal chemistry to improve metabolic stability. wikipedia.org

Reduction to Alcohol: The ester group can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride. researchgate.net This introduces a new hydroxyl group, creating the corresponding 2-(3-hydroxypiperidin-1-yl)ethan-1-ol. This transformation significantly increases the polarity of the side chain.

Hydrolysis to Carboxylic Acid: Saponification of the methyl ester with a base like sodium hydroxide (B78521) would yield the corresponding carboxylic acid, 2-(3-hydroxypiperidin-1-yl)acetic acid. This introduces an ionizable group, which would dramatically alter the compound's solubility and physicochemical properties at different pH values.

Chain Length Variation: The acetate side chain can be elongated or shortened through multi-step synthetic sequences to explore the impact of the distance and flexibility between the piperidine nitrogen and the terminal functional group.

Below is a table summarizing potential modifications to the methyl ester side chain.

| Modification Type | Reagents/Reaction | Resulting Functional Group | Key Property Change |

| Amidation | Primary/Secondary Amine | Amide (-CONR'R'') | Increased stability, altered H-bonding |

| Reduction | Lithium Aluminum Hydride | Primary Alcohol (-CH₂OH) | Increased polarity |

| Hydrolysis | Base (e.g., NaOH) | Carboxylic Acid (-COOH) | Introduction of ionizable group |

Structural Elaboration and Diversification of the Piperidine Ring System

The piperidine scaffold itself can be extensively modified to create more complex and sterically constrained analogues. nih.gov These modifications include the introduction of substituents, altering the ring size, or creating fused or spirocyclic systems. ajchem-a.comnih.gov

Substitution on the Piperidine Ring: Alkyl or other functional groups can be introduced at various positions on the piperidine ring. For instance, substitution at the C2, C4, C5, or C6 positions can influence the conformation of the ring and the orientation of the side chains. nih.gov The synthesis of such substituted piperidines can be achieved through multi-step sequences, often starting from appropriately substituted pyridine (B92270) precursors followed by hydrogenation. nih.gov

Ring Expansion/Contraction: While less common for a pre-existing piperidine, related ring systems can be synthesized. For example, optically active 3-hydroxypiperidines can be formed via the ring expansion of pyrrolidinemethanol derivatives. researchgate.netdocumentsdelivered.com This highlights the synthetic accessibility of related six-membered rings from five-membered precursors.

Formation of Bicyclic and Spirocyclic Systems: To reduce conformational flexibility and explore new chemical space, the piperidine ring can be incorporated into bicyclic or spirocyclic frameworks. dtic.mil

Bicyclic Derivatives: Fused ring systems, such as those found in tropane (B1204802) analogues, can be developed. cambridgemedchemconsulting.com Synthesis of novel bicyclic nitroxides and diazabicyclo-octenes demonstrates advanced strategies for creating complex scaffolds from piperidine-related precursors. mdpi.com

Spirocyclic Derivatives: Spiro-systems, where two rings share a single carbon atom, offer unique three-dimensional structures. nih.gov For example, 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane have been proposed as piperidine mimetics. researchgate.netresearchgate.net The synthesis of N-substituted spiropiperidines has been explored to develop ligands with high affinity for specific receptors. nih.gov

Bioisosteric Replacements within the Compound's Framework

Bioisosterism involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of producing similar biological properties or modulating physicochemical characteristics. wikipedia.org This strategy can be applied to the hydroxyl group, the methyl ester, and the piperidine ring.

Hydroxyl Group Bioisosteres: The hydroxyl group can be replaced by other functionalities to modulate its properties.

Fluorine: A common bioisosteric replacement for a hydroxyl group is a fluorine atom. cambridgemedchemconsulting.com This change eliminates the hydrogen-bond donating ability and can significantly alter lipophilicity, though the effect can vary widely depending on the molecular context.

Amine/Amide: A primary amide group has been successfully used as a bioisostere for a phenolic hydroxyl group, leading to improved metabolic stability. nih.gov An amino group (NH₂) is another potential replacement. cambridgemedchemconsulting.com

Methyl Ester Bioisosteres: The methyl ester group is often replaced to improve metabolic stability against hydrolysis. nih.gov A variety of functional groups can serve as bioisosteres, including:

Amides: As discussed in section 8.2, amides are common replacements.

Heterocycles: Small, stable five-membered heterocycles like oxadiazoles (B1248032) or triazoles can mimic the steric and electronic properties of an ester.

Piperidine Ring Bioisosteres: The piperidine ring itself can be replaced with other cyclic structures to fine-tune properties like basicity (pKa), lipophilicity (logP/logD), and metabolic stability. cambridgemedchemconsulting.com

Morpholine (B109124): Replacing the C4-methylene group with an oxygen atom gives a morpholine ring. This generally increases polarity and can reduce the pKa of the nitrogen atom. cambridgemedchemconsulting.com

Azaspiro[3.3]heptanes: Spirocyclic systems like 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane have been investigated as piperidine bioisosteres. researchgate.netresearchgate.net These bicyclic mimetics can offer improved metabolic stability and subtly different exit vectors for substituents. cambridgemedchemconsulting.comresearchgate.net

Structure-Property Relationships

Systematic structural modifications directly influence the physicochemical properties of the resulting analogues. Understanding these relationships is key to designing compounds with specific characteristics.

Lipophilicity (logP/logD): Lipophilicity is heavily influenced by the presence of polar groups.

Modification of the hydroxyl group (e.g., converting it to a methoxy ether) or its replacement with fluorine generally increases lipophilicity.

Replacing the piperidine ring with bioisosteres can have a significant impact. For example, substituting a piperidine ring with 1-azaspiro[3.3]heptane was shown to decrease the experimental logD value. researchgate.net The introduction of heteroatoms into a carbocyclic ring, such as in the case of morpholine, tends to reduce logP. cambridgemedchemconsulting.com

Basicity (pKa): The basicity of the piperidine nitrogen is a critical property that can be modulated by nearby substituents or by altering the ring structure.

Introducing electron-withdrawing groups on or near the piperidine ring would be expected to decrease the pKa of the nitrogen.

Bioisosteric replacement of the piperidine ring can alter basicity. For instance, 1-azaspiro[3.3]heptane has a pKa value very similar to that of a comparable piperidine, while replacement with morpholine typically lowers the pKa. cambridgemedchemconsulting.comresearchgate.net

The table below shows a comparison of physicochemical properties for piperidine and some of its bioisosteres, based on model compounds. researchgate.net

| Ring System | Example Compound | pKa | clogP | logD at pH 7.4 | Aqueous Solubility (µM) |

|---|---|---|---|---|---|

| Piperidine | N-benzoylpiperidine | - | - | 1.6 | 136 |

| 2-Azaspiro[3.3]heptane | N-benzoyl-2-azaspiro[3.3]heptane | 9.0 | 3.4 | 1.2 | 12 |

| 1-Azaspiro[3.3]heptane | N-benzoyl-1-azaspiro[3.3]heptane | 9.5 | 3.4 | 1.0 | 13 |

Analytical Methodologies for Purity, Identity, and Enantiomeric Purity Assessment in Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive structural confirmation, making it a valuable tool for identity confirmation and impurity analysis. However, direct analysis of Methyl 2-(3-hydroxypiperidin-1-yl)acetate by GC is not feasible due to its low volatility and thermal instability, which are attributable to the polar hydroxyl (-OH) and amine (-NH-) functional groups. jfda-online.comyoutube.com

To make the compound suitable for GC analysis, a chemical derivatization step is mandatory. jfda-online.comsemanticscholar.org Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable moieties. youtube.com

Common Derivatization Strategies:

Silylation: This process replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective.

Acylation: This method introduces an acyl group, often using reagents like pentafluorobenzoyl chloride or trifluoroacetic anhydride (B1165640) (TFAA). jfda-online.comoup.com Acylation can modify both the hydroxyl and the amine groups, significantly improving chromatographic behavior by reducing peak tailing. oup.com

Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from any impurities, and the mass spectrometer provides a fragmentation pattern (mass spectrum) that serves as a chemical fingerprint, confirming the identity of the compound and its derivatives. oup.comresearchgate.net

Table 2: Derivatization and GC-MS for Analysis of Polar Compounds

| Derivatization Type | Typical Reagent(s) | Target Functional Groups | Purpose | Reference |

| Silylation | BSTFA, TMCS | -OH, -NH, -COOH | Increases volatility and thermal stability. | youtube.com |

| Acylation | Trifluoroacetic anhydride (TFAA), Pentafluorobenzoyl chloride (PFBC1) | -OH, -NH | Improves chromatographic properties, reduces peak tailing, enhances volatility. | jfda-online.comoup.com |

| Alkylation | Alkyl halides (e.g., methyl iodide) | -OH, -NH | Increases volatility and stability. | youtube.com |

Capillary Electrophoresis for Chiral Resolution

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of polar and charged molecules. chromatographytoday.com Its most significant application for this compound is in the determination of enantiomeric purity, offering an orthogonal approach to chiral HPLC. researchgate.net

Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte (BGE). chromatographytoday.comresearchgate.net The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector. Because these complexes have different formation constants and/or mobilities, the enantiomers migrate at different velocities through the capillary, resulting in their separation. chromatographytoday.com

Cyclodextrins as Chiral Selectors: Cyclodextrins (CDs) are the most widely used class of chiral selectors in CE due to their commercial availability, UV transparency, and broad applicability. chromatographyonline.comnih.govspringernature.com They are cyclic oligosaccharides that form a toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior. chromatographyonline.com Chiral recognition occurs as the enantiomers interact differently with the chiral cavity of the CD.

A variety of native and derivatized CDs can be used, and the choice depends on the analyte's properties. chromatographyonline.comspringernature.com

Neutral Cyclodextrins: (e.g., β-CD, hydroxypropyl-β-CD) are effective for separating charged analytes.

Charged (Anionic) Cyclodextrins: (e.g., sulfated-β-CD, carboxymethyl-β-CD) are highly versatile and can be used to separate neutral and charged compounds. acs.org For basic compounds like the target molecule, anionic CDs often provide excellent resolution.

Cationic Cyclodextrins: These can be particularly useful for separating cationic analytes, as they can reverse the electroosmotic flow and reduce strong binding interactions that can occur with anionic CDs. nih.gov

The separation can be optimized by adjusting parameters such as the type and concentration of the CD, the pH of the background electrolyte, and the applied voltage. nih.gov

Table 3: Common Cyclodextrin Selectors for Chiral CE

| Cyclodextrin Type | Example | Charge | Typical Application | Reference |

| Native | α-Cyclodextrin, β-Cyclodextrin | Neutral | Separation of charged enantiomers. | chromatographyonline.com |

| Neutral, Derivatized | Hydroxypropyl-β-CD (HP-β-CD) | Neutral | Broad applicability for basic, acidic, and neutral enantiomers. | nih.gov |

| Neutral, Derivatized | Heptakis(2,6-di-O-methyl)-β-CD (DM-β-CD) | Neutral | Separation of basic compounds. | nih.gov |

| Anionic, Derivatized | Sulfobutyl Ether-β-CD (SBE-β-CD) | Negative | Highly versatile for basic and neutral compounds. mdpi.com | |

| Cationic, Derivatized | Quaternary Ammonium-β-CD (QA-β-CD) | Positive | Useful for separating cationic compounds that bind too strongly to other CDs. | nih.gov |

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the analyte itself. emerypharma.comnih.gov The fundamental principle of qNMR is that the integrated area of a specific NMR signal is directly proportional to the number of nuclei giving rise to that signal. emerypharma.comsigmaaldrich.com

For purity determination of this compound, ¹H qNMR is the most common application. The method involves preparing a sample by accurately weighing the analyte and a certified internal standard of known purity into an NMR tube and dissolving them in a deuterated solvent. acs.org

Key Steps and Considerations for Accurate qNMR:

Selection of an Internal Standard: The internal standard must be stable, of high purity, and have at least one signal that is well-resolved from any analyte signals. acs.org

Signal Selection: A signal from the analyte that is sharp, well-resolved, and free from overlap with impurity or solvent signals must be chosen for integration.

Experimental Parameters: To ensure accurate quantification, NMR data must be acquired under specific conditions. This includes a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons between scans and ensuring a sufficient signal-to-noise ratio. acs.org

Data Processing: Careful and consistent integration of the selected analyte and internal standard signals is crucial for accurate results.

The purity of the analyte is then calculated using the following equation: acs.org

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where:

I = Integral area of the signal

N = Number of protons generating the signal

MW = Molecular weight

m = Mass

Purity_std = Certified purity of the internal standard

qNMR is a powerful, non-destructive technique that provides a highly accurate purity value traceable to a certified reference material, making it an essential tool for qualifying research compounds. bohrium.comamericanpharmaceuticalreview.com

Table 4: Key Parameters for ¹H qNMR Purity Determination

| Parameter | Requirement / Consideration | Rationale | Reference |

| Internal Standard | High purity (>99.5%), stable, non-reactive, simple spectrum, signals do not overlap with analyte. | Provides an accurate reference for quantification. | acs.org |

| Solvent | Deuterated solvent that dissolves both analyte and standard completely. | To avoid large solvent signals and ensure a homogeneous sample. | emerypharma.com |

| Analyte Signal | Well-resolved, baseline-separated signal unique to the target molecule. | Ensures accurate integration without interference from impurities. | acs.org |

| Relaxation Delay (D1) | Should be at least 5 times the longest T1 relaxation time of the integrated protons. | Guarantees complete relaxation and ensures signal intensity is directly proportional to concentration. | acs.org |

| Pulse Angle | Typically a 90° pulse is used. | To maximize the signal generated in a single scan. | acs.org |

| Weighing | Use of an analytical balance with high accuracy (e.g., ±0.01 mg). | The accuracy of the final purity value is directly dependent on the accuracy of the weighed masses. | acs.org |

Emerging Research Frontiers and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of substituted piperidines is a cornerstone of medicinal chemistry, and the translation of these syntheses to continuous flow and automated platforms is a key area of modern process development. While specific studies on the flow synthesis of Methyl 2-(3-hydroxypiperidin-1-yl)acetate are not yet prevalent in the literature, its structure is highly amenable to such technologies.

The conventional batch synthesis, typically involving the N-alkylation of 3-hydroxypiperidine (B146073) with a methyl haloacetate, involves challenges such as controlling exotherms, ensuring homogenous mixing, and managing reaction times. Flow chemistry offers solutions to these issues by utilizing small reactor volumes, which provide superior heat and mass transfer. The integration of this synthesis onto an automated platform could enable rapid optimization of reaction parameters such as temperature, residence time, and stoichiometry. Such platforms have been shown to significantly accelerate the synthesis of small molecules, reducing development time from days to hours.

Table 1: Potential Parameters for Automated Flow Synthesis of this compound

| Parameter | Potential Range | Rationale |

|---|---|---|

| Reactants | 3-hydroxypiperidine, Methyl bromoacetate (B1195939) | Standard, commercially available starting materials. |

| Solvent | Acetonitrile, DMF, DMSO | Polar aprotic solvents suitable for SN2 reactions. |

| Base | K2CO3, DIPEA | To neutralize the HBr byproduct. |

| Reactor Type | Packed-Bed (with base) or Coil Reactor | Packed bed for heterogeneous base; coil for homogeneous. |

| Temperature | 25 - 100 °C | Optimization to balance reaction rate and side reactions. |

| Residence Time | 1 - 20 minutes | Precise control to maximize conversion and minimize impurities. |

| Post-Reaction | In-line liquid-liquid extraction, scavenging resin | For automated purification of the product stream. |

Future research could focus on developing a validated, end-to-end continuous process for the synthesis and purification of this compound, providing a blueprint for the automated production of other N-substituted piperidine (B6355638) derivatives.

Exploration in Supramolecular Chemistry and Self-Assembly

The functional groups within this compound—a hydrogen bond donor (hydroxyl), a hydrogen bond acceptor (ester carbonyl), and a conformationally constrained tertiary amine—make it an intriguing candidate for studies in supramolecular chemistry. These groups can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which govern molecular recognition and self-assembly processes.

The potential for this molecule to form ordered structures, such as gels, liquid crystals, or co-crystals, is an unexplored frontier. For instance, the interplay between the hydroxyl and ester groups could lead to the formation of one-dimensional hydrogen-bonded chains or more complex three-dimensional networks. The piperidine ring acts as a rigid spacer, influencing the directionality and geometry of these interactions.

Future research could investigate:

Co-crystallization: Studying the formation of co-crystals with other molecules (co-formers) that have complementary hydrogen bonding sites. This could be used to modify the physicochemical properties of active pharmaceutical ingredients.

Organogel Formation: Exploring the ability of the compound to form supramolecular gels in various organic solvents, driven by self-assembly into fibrillar networks.

Host-Guest Chemistry: Utilizing the piperidine scaffold as a basic host structure for the recognition of specific guest molecules, potentially leading to applications in sensing or separation.

Potential for Photo-Controlled Chemical Processes

The native structure of this compound does not possess intrinsic photo-responsive properties. However, its functional handles—the hydroxyl group and the secondary amine position on the piperidine ring—provide ideal points for modification. Future research could focus on covalently attaching photo-switchable moieties, such as azobenzenes or spiropyrans, to the core structure.

By doing so, it would be possible to create a molecule whose properties could be reversibly controlled by light. For example:

Photo-controlled Catalysis: If the tertiary amine of the piperidine were to exhibit catalytic activity, attaching a photo-switch could modulate its accessibility or basicity, effectively turning the catalyst "on" or "off" with specific wavelengths of light.

Photo-responsive Materials: Incorporating a photo-switchable derivative into a polymer or self-assembled system could allow for the photo-mechanical control of material properties, such as viscosity in a gel or the conformation of a polymer chain.

The synthesis of such derivatives would represent a novel expansion of the chemical space accessible from this simple starting material.

Unexplored Reactivity Pathways and Synthetic Innovations

While primarily used as a simple nucleophile via its parent secondary amine, the combination of functional groups in this compound opens the door to several unexplored reactivity pathways.

Table 2: Potential Unexplored Reactions and Innovations

| Functional Group | Potential Reaction Pathway | Synthetic Innovation |

|---|---|---|

| Secondary Alcohol | Oxidation to a ketone | Access to 3-oxopiperidine derivatives, which are valuable synthons. |

| Tertiary Amine | N-Oxide formation and subsequent researchgate.net-sigmatropic rearrangement | A pathway to functionalize the adjacent carbon atoms on the piperidine ring. |

| Ester Group | Amidation or transesterification | Creation of a library of derivatives with varied properties for biological screening. |

| Combined Groups | Intramolecular cyclization (e.g., lactone formation) | Upon modification of the acetate (B1210297) chain, this could lead to novel bicyclic structures. |

A particularly interesting avenue would be the use of the hydroxyl group to direct C-H activation reactions on the piperidine ring. Modern catalytic methods could enable the selective functionalization of specific C-H bonds, guided by the proximity of the hydroxyl group, leading to a range of novel and complex piperidine structures that are currently difficult to access.

Identification of Research Gaps and Future Directions for Fundamental Discovery

The most significant research gap for this compound is the lack of fundamental studies into its own chemical and physical properties. It is almost exclusively viewed as a passive building block rather than an active molecular player.

Future directions for fundamental discovery should include:

Comprehensive Reactivity Profiling: A systematic investigation of the molecule's reactivity under a broad range of conditions (e.g., oxidation, reduction, C-H activation, catalytic activity) to create a detailed map of its chemical behavior.

Conformational Analysis: In-depth studies, both computational and experimental (e.g., variable-temperature NMR), to understand the conformational preferences of the piperidine ring and how they are influenced by the substituents and solvent. This is critical for designing it into structured systems like catalysts or supramolecular assemblies.

Exploration as a Ligand: The tertiary amine and hydroxyl group could act as a bidentate ligand for metal coordination. Research into its coordination chemistry could uncover novel catalysts or metal-organic materials.

Biological Screening: While outside the direct scope of synthetic chemistry, a preliminary screening of the compound and its simple derivatives for biological activity could open up entirely new avenues of research in medicinal chemistry.

By shifting the perspective from a simple intermediate to a molecule with inherent potential, the scientific community can unlock new applications and fundamental chemical knowledge from this compound.

Q & A

Q. Basic

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (respiratory irritant per GHS H335) .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced

Conduct a hazard assessment using SDS data (e.g., H315 for skin irritation, H319 for eye damage). For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

How can computational methods predict the compound’s reactivity or pharmacological activity?

Q. Advanced

- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). The hydroxyl and ester groups may hydrogen-bond with active sites.

- QSAR Models : Corrogate physicochemical properties (logP ~0.93, polar surface area ~52 Å) with bioavailability or toxicity profiles .

- Molecular Dynamics : Simulate stability in aqueous environments, considering the compound’s solubility (~1.06 g/cm) .

What strategies are effective for analyzing reaction byproducts or impurities?

Q. Advanced

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to separate byproducts. High-resolution MS identifies structural analogs (e.g., unreacted intermediates).

- GC-MS : Detect volatile impurities (e.g., residual solvents or degradation products) with capillary columns (e.g., DB-5).

- NMR Spiking : Add authentic standards to reaction mixtures to confirm impurity identity via signal overlap .

How can researchers validate the compound’s stability under varying storage conditions?

Basic

Perform accelerated stability studies:

- Thermal Stability : Store aliquots at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines) and assess changes in UV-Vis spectra .

Advanced

Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. For hygroscopic samples, pair Karl Fischer titration with TGA to quantify moisture uptake .

What purification techniques are most effective for isolating high-purity samples?

Q. Basic

Q. Advanced

- Preparative HPLC : Optimize gradients using C18 columns and trifluoroacetic acid as an ion-pairing agent.

- Chiral Separation : For enantiomers, employ cellulose-based chiral columns (e.g., Chiralpak IA) .

How can researchers address challenges in scaling up synthesis?

Q. Advanced

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction kinetics.

- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., stoichiometry, agitation rate).

- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

What structural analogs of this compound have been studied for pharmacological activity?

Q. Advanced

- Piperidine Derivatives : 3-Hydroxypiperidine analogs (e.g., 4-((3-hydroxypiperidin-1-yl)-methyl)-benzohydrazide) show potential as enzyme inhibitors or CNS agents .

- Ester Modifications : Methyl-to-ethyl ester substitutions may alter metabolic stability (e.g., cytochrome P450 interactions) .

How can isotopic labeling aid in metabolic or mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.